molecular formula C8H14N4OS B080317 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 14068-83-8

5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B080317
CAS No.: 14068-83-8
M. Wt: 214.29 g/mol
InChI Key: WPQPFGMASYMLNI-UHFFFAOYSA-N
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Description

5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the morpholine and thiadiazole moieties contributes to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often require refluxing and the use of organic solvents such as ethanol or dimethyl sulfoxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For instance, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Thiadiazole: Another isomer of thiadiazole with different biological activities.

    1,2,4-Thiadiazole: Known for its antiviral and antibacterial properties.

    1,2,5-Thiadiazole: Less common but still of interest in medicinal chemistry.

Uniqueness

5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine is unique due to the presence of both the morpholine and thiadiazole moieties, which contribute to its diverse biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for further chemical modifications and drug development.

Properties

IUPAC Name

5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4OS/c9-8-11-10-7(14-8)1-2-12-3-5-13-6-4-12/h1-6H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQPFGMASYMLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390367
Record name 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14068-83-8
Record name 5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-(2-chloro-ethyl)-[1,3,4]thiadiazol-2-ylamine (54a) (2.5 g, 15.3 mmol), morpholine (2.67 g, 30 mmol) and sodium iodide (0.15 g) is heated with stirring in toluene at 80° C. After adding triethylamine (2.13 ml, 15.3 mmol) heating is continued for an additional 4 hours. The solvent is removed and the residue is partitioned between water (pH 13) and n-butanol. The organic extract is dried (MgSO4) and the solid is removed to afford the titled compound as a yellow solid.
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Synthesis routes and methods II

Procedure details

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